molecular formula C10H10N4O B8387703 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine

Cat. No.: B8387703
M. Wt: 202.21 g/mol
InChI Key: KVLGPVUVQGKLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves several steps. One common synthetic route starts with the reaction of 4-chloropyrimidine with 4-aminophenol under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and anti-inflammatory agents.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Industry: It is used in the development of agrochemicals and materials science for creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .

Comparison with Similar Compounds

6-(4-Amino-phenoxy)-pyrimidin-4-ylamine can be compared with other pyrimidine derivatives, such as:

    4-Aminopyrimidine: Similar in structure but lacks the phenoxy group, which may result in different biological activities.

    6-(4-Methoxyphenoxy)pyrimidin-4-ylamine: Contains a methoxy group instead of an amino group, leading to variations in chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-(4-aminophenoxy)pyrimidin-4-amine

InChI

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,11H2,(H2,12,13,14)

InChI Key

KVLGPVUVQGKLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

After suspending 6-(4-nitrophenoxy)pyrimidin-4-ylamine (306 mg, 1.32 mmol), iron powder (369 mg, 6.60 mmol) and ammonium chloride (706 mg, 13.2 mmol) in an ethanol (20 ml)-water (5 ml) mixed solvent, the suspension was heated and stirred at 80° C. for 20 minutes. After completion of the reaction, the reaction mixture was filtered with celite and washed in ethyl acetate. The organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was concentrated to obtain the title compound (266 mg, 1.32 mmol, 100%) as light yellow crystals.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
369 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
100%

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